1S/C7H7NO3/c1-11-5-3-2-4-8-6 (5)7 (9)10/h2-4H,1H3, (H,9,10)
. This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
3-Methoxypyridine-2-carboxylic acid is an organic compound characterized by a pyridine ring with a methoxy group and a carboxylic acid group. It has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is , and it is classified as a pyridine carboxylic acid.
3-Methoxypyridine-2-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyridines. Pyridines are characterized by a six-membered aromatic ring containing one nitrogen atom. This compound can also be categorized under carboxylic acids due to the presence of the carboxyl functional group.
The synthesis of 3-methoxypyridine-2-carboxylic acid can be achieved through several methods, including:
For instance, one synthetic route may involve the use of sodium methoxide as a base to facilitate the methylation of 3-methylpyridine-2-carboxylic acid . The reaction conditions typically require careful control of temperature and time to optimize yield and purity.
The molecular structure of 3-methoxypyridine-2-carboxylic acid features a pyridine ring with a methoxy group (-OCH₃) at position 3 and a carboxylic acid group (-COOH) at position 2. The presence of these functional groups contributes to its chemical reactivity and interaction with biological systems.
3-Methoxypyridine-2-carboxylic acid can participate in various chemical reactions:
For example, esterification reactions typically require an acid catalyst and heat to proceed efficiently. The choice of alcohol can influence the yield and selectivity of the resulting ester .
The mechanism of action for 3-methoxypyridine-2-carboxylic acid in biological systems may involve:
Research indicates that compounds with similar structures exhibit varying degrees of biological activity, suggesting that 3-methoxypyridine-2-carboxylic acid could have potential therapeutic effects .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into its molecular interactions and confirm its structural integrity .
3-Methoxypyridine-2-carboxylic acid has several applications in scientific research:
The compound is formally designated as 3-Methoxypyridine-2-carboxylic acid under International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name precisely defines its structure: a pyridine ring with a methoxy group (–OCH₃) at the 3-position and a carboxylic acid (–COOH) at the 2-position. It is alternatively known as 2-Methoxynicotinic acid, where "nicotinic acid" refers to pyridine-3-carboxylic acid, and the "2-methoxy" prefix specifies the substituent’s location relative to the carboxyl group. This places the compound within the molecular taxonomy of substituted picolinic acids (pyridine-2-carboxylic acids) rather than nicotinic acids (pyridine-3-carboxylic acids). The methoxy group classifies it as an alkoxypyridine, distinct from alkyl derivatives like 3-methylpyridine-2-carboxylic acid [2] [5] [6].
The molecular formula C₇H₇NO₃ confirms the compound’s composition: seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula is consistent across authoritative sources, including PubChem and chemical supplier databases [1] [5]. The molecular weight is calculated as 153.14 g/mol, derived from the atomic masses:
Table 1: Elemental Composition Analysis
Element | Atom Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon | 7 | 12.01 | 84.07 |
Hydrogen | 7 | 1.01 | 7.07 |
Nitrogen | 1 | 14.01 | 14.01 |
Oxygen | 3 | 16.00 | 48.00 |
Total | C₇H₇NO₃ | 153.14 |
The compound’s atomic connectivity and functional groups are unambiguously defined using standardized line notations:
COc1cccnc1C(=O)O
[1] [6]. This describes the sequence: Methoxy group (CO) linked to pyridine ring position 3 (c1), with the ring atoms (cccnc1) and carboxylic acid at position 2 (C(=O)O). InChI=1S/C7H7NO3/c1-11-6-4-2-3-5-8-6-7(9)10/h2-5H,1H3,(H,9,10)
[1] [6]. This layered identifier specifies: Table 2: Decoding Structural Descriptors
Descriptor | Key Components | Structural Interpretation |
---|---|---|
SMILES | COc1cccnc1C(=O)O | Methoxy-pyridine ring-carboxylic acid |
InChI | Layer 1: C7H7NO3 | Molecular formula |
Layer 2: c1-11-6-4-2-3-5-8-6-7(9)10 | Ring connectivity and substituent positions | |
Layer 3: h2-5H,1H3 | Hydrogen counts (ring H: 5; methyl H: 3) | |
Layer 4: (H,9,10) | Carboxylic acid protons |
While no explicit tautomeric forms are reported in the search results, the proximity of the carboxylic acid (position 2) and methoxy group (position 3) enables electronic effects that influence stability:
Illustration: Resonance Hybrid Structure
O⁻ O ║ ║ \∥/ \∥/ N–C–COO ↔ N⁺=C–C=O (with charge delocalization over ring)
This hybrid structure demonstrates charge distribution across the pyridine ring and carboxylate group, a key factor in the compound’s reactivity as a ligand in metal complexes [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: